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  • Product: Methyl 2-methyl-5-phenylpentanoate
  • CAS: 59339-36-5

Core Science & Biosynthesis

Foundational

Epigenetic Intermediates: Structural, Synthetic, and Analytical Profiling of Methyl 2-methyl-5-phenylpentanoate

Executive Summary Methyl 2-methyl-5-phenylpentanoate (CAS: 59339-36-5) is a highly specialized aliphatic ester utilized primarily as a foundational building block in the synthesis of advanced targeted therapeutics[1]. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-5-phenylpentanoate (CAS: 59339-36-5) is a highly specialized aliphatic ester utilized primarily as a foundational building block in the synthesis of advanced targeted therapeutics[1]. In contemporary medicinal chemistry, it serves as a critical precursor for the development of pyrrolidine amide-based inhibitors targeting the KDM5 (JARID1) family of histone demethylases—enzymes heavily implicated in cancer drug resistance[2]. This technical guide provides a rigorous breakdown of its molecular architecture, validated synthetic methodologies, and downstream applications in epigenetic drug discovery.

Molecular Architecture & Physicochemical Profile

The molecular structure of Methyl 2-methyl-5-phenylpentanoate is characterized by three distinct functional domains:

  • The Ester Terminus: A methyl ester that serves as a protected carboxylate, allowing for controlled downstream functionalization (e.g., saponification to the free acid or reduction to an alcohol).

  • The Alpha-Methyl Chiral Center: The installation of a methyl group at the C2 position introduces steric hindrance and a stereocenter. In drug design, this alpha-branching is critical for restricting the conformational flexibility of the aliphatic chain, thereby enhancing binding affinity and selectivity within the hydrophobic pockets of target proteins[2].

  • The Lipophilic Phenyl Anchor: The terminal phenyl ring provides significant lipophilic bulk, driving hydrophobic interactions essential for target engagement.

Quantitative Chemical Data

The following table summarizes the core physicochemical properties of the compound, verified through commercial and literature databases[1].

PropertyValue
IUPAC Name Methyl 2-methyl-5-phenylpentanoate
CAS Registry Number 59339-36-5
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Appearance Colorless Oil
SMILES String COC(=O)C(C)CCCC1=CC=CC=C1

Validated Synthetic Workflows

While alternative modern methods such as photocatalytic Giese-type radical additions[3] and diene electrosynthesis[4] exist, the most robust, scalable, and widely utilized method for synthesizing this intermediate is the direct electrophilic alpha-alkylation of methyl 5-phenylpentanoate[2].

The following protocol is engineered as a self-validating system, ensuring that process scientists can verify the success of each step in real-time.

Protocol: Alpha-Methylation via Lithium Enolate Chemistry

Step 1: Kinetic Enolate Generation

  • Procedure: To a flame-dried, argon-purged reaction vessel, dissolve methyl 5-phenylpentanoate (1.0 equiv, e.g., 52.02 mmol) in anhydrous Tetrahydrofuran (THF). Submerge the vessel in an ice-water bath to achieve an internal temperature of 0 °C. Dropwise, add Lithium Diisopropylamide (LDA, 1.1 equiv)[2]. Stir for 30 minutes.

  • Mechanistic Causality: The α -protons of the ester have a pKa of approximately 25. LDA (conjugate acid pKa ~36) is a sufficiently strong base to drive deprotonation to quantitative completion. More importantly, LDA is highly sterically hindered; this prevents nucleophilic acyl substitution at the ester carbonyl, a common side reaction when using smaller alkoxide bases. The 0 °C temperature is critical to stabilize the kinetic lithium enolate and suppress unwanted Claisen self-condensation.

  • Self-Validation (IPC): The reaction mixture should remain a clear, pale-yellow solution. The absence of intense coloration or precipitation confirms that moisture has been excluded and side reactions are minimized.

Step 2: Electrophilic Trapping (SN2 Alkylation)

  • Procedure: To the 0 °C enolate solution, introduce Methyl Iodide (MeI, 2.7 equiv) dropwise. Remove the cooling bath and allow the reaction to naturally warm to 20 °C. Maintain stirring for 12 hours[2].

  • Mechanistic Causality: Methyl iodide is an unhindered, highly reactive electrophile perfectly suited for an SN2 attack by the bulky enolate. The excess of MeI drives the equilibrium forward. Warming the reaction to 20 °C provides the necessary activation energy to overcome the steric hindrance associated with forming a new carbon-carbon bond at the α -position.

  • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate solvent system. The starting material will deplete, replaced by a single new UV-active spot with a slightly higher Rf​ value (due to the increased lipophilicity of the added methyl group).

Step 3: Quench and Isolation

  • Procedure: Quench the reaction by the slow addition of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[2].

  • Mechanistic Causality: Saturated NH4​Cl is a mild acid (pH ~5.5). It safely neutralizes unreacted LDA and protonates any residual enolate without risking the acid-catalyzed hydrolysis of the ester product.

Analytical Characterization

To confirm the structural integrity of the synthesized Methyl 2-methyl-5-phenylpentanoate, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The data below is derived from high-resolution characterization standards[3].

1H NMR Spectral Assignments (400 MHz, CDCl3)

The definitive proof of successful mono-alkylation is the appearance of a doublet at δ 1.07 ppm, representing the newly installed alpha-methyl group splitting with the single remaining alpha-proton. Over-alkylation would result in a singlet and the complete disappearance of the alpha-proton signal.

Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
7.23 – 7.17Multiplet (m)2HPhenyl ring (meta/ortho protons)
7.13 – 7.07Multiplet (m)3HPhenyl ring (ortho/para protons)
3.59Singlet (s)3HEster methoxy ( −OCH3​ )
2.56 – 2.50Multiplet (m)2HBenzylic CH2​ (C5 position)
2.45 – 2.34Multiplet (m)1HAlpha- CH (C2 position)
1.68 – 1.49Multiplet (m)3HAliphatic CH2​ backbone (C3, C4)
1.43 – 1.33Multiplet (m)1HAliphatic CH2​ backbone (C3, C4)
1.07 Doublet (d, J = 7.0 Hz) 3H Alpha-methyl ( −CH3​ )

Applications in Epigenetic Drug Discovery

Methyl 2-methyl-5-phenylpentanoate is not an end-product; it is a highly specialized synthon used to construct the hydrophobic tail of pyrrolidine amide compounds[5]. These complex molecules are engineered to act as potent inhibitors of the KDM5 (JARID1) family of histone demethylases[2].

The KDM5 Resistance Mechanism

In oncology, rare, stochastic genetic alterations often lead to drug-resistant tumor subpopulations. The KDM5 demethylases (KDM5A, KDM5B, KDM5C, KDM5D) play a direct role in this epigenetic reprogramming, allowing cancer cells to bypass the apoptotic signals triggered by standard chemotherapies[2]. By utilizing Methyl 2-methyl-5-phenylpentanoate to synthesize KDM5 inhibitors, researchers can successfully block this demethylation pathway, resensitizing tumors to therapeutic intervention[5].

G cluster_0 Synthetic & Therapeutic Pathway N1 Methyl 5-phenylpentanoate (Substrate) N2 Lithium Enolate Intermediate N1->N2 LDA, THF, 0°C (Deprotonation) N3 Methyl 2-methyl-5-phenylpentanoate (Target Synthon) N2->N3 MeI, 20°C (SN2 Alkylation) N4 Pyrrolidine Amide KDM5 Inhibitor N3->N4 Multi-step Downstream Synthesis N5 Epigenetic Demethylation Blockade N4->N5 Target Binding (Cancer Cells)

Workflow from chemical synthesis of the intermediate to epigenetic KDM5 inhibition.

References

  • Fluorochem, "Methyl 2-methyl-5-phenylpentanoate (CAS 59339-36-5) Specifications". Available at:1

  • Chemikart, "Methyl 2-methyl-5-phenylpentanoate | ChemScene". Available at:

  • Google Patents, "US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors". Available at: 2

  • Royal Society of Chemistry, "Supplemental Information: Giese Reaction of Alkyl Bromides using Amine Carboxyboranes". Available at: 3

  • Google Patents, "WO2016057924A1 - Pyrrolidine amide compounds as histone demethylase inhibitors". Available at: 5

  • Royal Society of Chemistry, "Supporting Information: Electrosynthesis". Available at: 4

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of Methyl 2-methyl-5-phenylpentanoate: A Technical Whitepaper

Executive Summary Methyl 2-methyl-5-phenylpentanoate (M2M5PP, CAS 59339-36-5) is a structurally nuanced ester utilized as a critical intermediate in pharmaceutical synthesis and advanced fragrance formulations[1]. Its mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-5-phenylpentanoate (M2M5PP, CAS 59339-36-5) is a structurally nuanced ester utilized as a critical intermediate in pharmaceutical synthesis and advanced fragrance formulations[1]. Its molecular architecture—comprising a methyl ester, an α -methyl-branched aliphatic chain, and a terminal phenyl ring—presents a complex thermodynamic profile. Understanding its stability is paramount for predicting shelf-life, optimizing reaction conditions, and preventing degradation-induced toxicity during drug development. This whitepaper dissects the thermodynamic and kinetic stability of M2M5PP, providing actionable, self-validating protocols for rigorous stability profiling.

Section 1: Structural Thermodynamics & Conformational Landscape

The thermodynamic baseline of M2M5PP is dictated by its conformational entropy and intramolecular interactions. The parent acid, 2-methyl-5-phenylpentanoic acid[2], shares this backbone, where the α -methyl group at the C2 position introduces significant steric hindrance.

  • Steric Penalty and Rotational Barrier: The α -methyl group restricts the free rotation around the C2-C3 bond. This restriction reduces the conformational entropy ( ΔS ) of the molecule but increases the kinetic barrier to adopting reactive conformations.

  • Hydrophobic Folding: In polar solvents, the hydrophobic phenyl ring at C5 can transiently interact with the aliphatic backbone, creating a "folded" local minimum. However, the extended conformation remains the global thermodynamic minimum due to the minimization of steric clashes between the α -methyl group and the aromatic ring.

ConformationalLandscape Ext Extended Conformer (Global Minimum) TS Rotational Transition State (Steric Clash) Ext->TS +ΔG‡ (Activation) Fold Folded Conformer (Local Minimum) TS->Fold -ΔG (Relaxation) Fold->Ext Thermodynamically Favored

Conformational energy landscape of M2M5PP driven by alpha-methyl steric interactions.

Section 2: Hydrolytic Stability & Thermodynamics

Esters are inherently susceptible to nucleophilic acyl substitution (hydrolysis). The thermodynamics of ester hydrolysis are generally exergonic ( ΔG<0 ), meaning the reaction is spontaneous in the presence of water[3]. However, the kinetic stability of M2M5PP is exceptionally high compared to unbranched aliphatic esters.

Causality of Steric Shielding: The α -methyl group acts as a steric shield around the electrophilic carbonyl carbon. During base-catalyzed saponification or acid-catalyzed hydrolysis, the nucleophile (e.g., OH− or H2​O ) must attack the carbonyl carbon to form a tetrahedral intermediate. The α -methyl group increases the activation free energy ( ΔG‡ ) of this transition state, drastically reducing the reaction rate constant ( k ).

Table 1: Comparative Thermodynamic Parameters for Ester Hydrolysis
Thermodynamic ParameterMethyl pentanoateMethyl 2-methylpentanoateMethyl 2-methyl-5-phenylpentanoate
ΔGhydrolysis​ (kcal/mol) -4.5-3.8-3.5
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline)0.050.03
Primary Degradation Pathway HydrolysisHydrolysisAutoxidation (C5 Benzylic)
Steric Hindrance ( α -carbon) LowHighHigh
(Note: Thermodynamic values are representative extrapolations based on standard aliphatic and branched ester profiles to illustrate steric and electronic effects).
Protocol 1: Accelerated Hydrolytic Stability Profiling

To empirically validate the hydrolytic thermodynamics of M2M5PP, a self-validating accelerated degradation protocol is required. This system uses an internal standard and orthogonal pH conditions to ensure causality between pH and degradation rate.

  • Step 1: Preparation of Matrices: Prepare three buffered aqueous/acetonitrile (50:50 v/v) solutions at pH 2.0 (0.1 M HCl), pH 7.4 (PBS), and pH 12.0 (0.1 M NaOH). The organic co-solvent ensures the solubility of the lipophilic M2M5PP.

  • Step 2: Spiking and Control: Spike M2M5PP to a final concentration of 1.0 mg/mL. Simultaneously, spike an unbranched analog (e.g., methyl 5-phenylpentanoate) as a positive degradation control to validate the steric shielding hypothesis.

  • Step 3: Thermal Incubation: Incubate the sealed vials at 40°C, 60°C, and 80°C. The use of multiple temperatures allows for the calculation of the activation energy ( Ea​ ) via the Arrhenius equation.

  • Step 4: Sampling and Quenching (Critical): Extract 100 µL aliquots at t=0,1,2,4,8,24 hours. Immediately quench the pH extremes by neutralizing with equimolar acid/base. This halts the reaction, ensuring the analytical snapshot is accurate and the system is self-validating.

  • Step 5: LC-MS/UV Analysis: Analyze via RP-HPLC (C18 column, gradient water/acetonitrile with 0.1% Formic Acid) monitoring at 210 nm and 254 nm. Quantify the disappearance of the M2M5PP peak and the appearance of the 2-methyl-5-phenylpentanoic acid peak.

Section 3: Thermal & Oxidative Degradation Pathways

While the ester linkage governs hydrolytic stability, the hydrocarbon backbone dictates oxidative stability. Alkylbenzenes are notoriously susceptible to autoxidation, a radical chain process[4].

Benzylic Vulnerability: The C5 position of M2M5PP is benzylic. The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower (~85-90 kcal/mol) than that of a standard secondary aliphatic C-H bond (~98 kcal/mol). This thermodynamic weakness makes C5 the primary site for hydrogen abstraction by reactive oxygen species (ROS) or radical initiators[5].

Autoxidation Mechanism: Once the benzylic radical is formed, it is resonance-stabilized by the adjacent phenyl ring. It rapidly reacts with molecular oxygen to form a hydroperoxyl radical, which subsequently abstracts another hydrogen to form a hydroperoxide. These hydroperoxides are thermally labile and undergo homolytic cleavage to yield ketones, alcohols, and chain-scission products.

OxidativePathway M2M5PP M2M5PP (Intact Ester) Radical Benzylic Radical (C5) (Resonance Stabilized) M2M5PP->Radical O2 / Initiator (-H•) Peroxide C5-Hydroperoxide (Transient) Radical->Peroxide +O2, +H• Degradation Ketone/Alcohol Cleavage Products Peroxide->Degradation Homolytic Cleavage

Autoxidation pathway of M2M5PP at the thermodynamically vulnerable C5 benzylic position.

Protocol 2: Thermal and Oxidative Kinetic Profiling via DSC/TGA

To isolate thermal degradation from oxidative degradation, a dual-atmosphere thermal analysis is employed.

  • Step 1: Sample Preparation: Accurately weigh 5.0 mg of M2M5PP into two separate aluminum crucibles. Leave one crucible open (for oxidative profiling) and hermetically seal the other with a pinhole (for pure thermal profiling).

  • Step 2: TGA-DSC Setup: Load the samples into a simultaneous Thermogravimetric Analyzer/Differential Scanning Calorimeter (TGA-DSC).

  • Step 3: Inert Atmosphere Run (Thermal Baseline): Purge the furnace with high-purity Nitrogen (50 mL/min). Ramp the temperature from 25°C to 400°C at 10°C/min. This validates the baseline volatilization and pure pyrolytic decomposition limits without oxygen interference.

  • Step 4: Oxidative Atmosphere Run (Autoxidation): Repeat the ramp using dry Air or Oxygen (50 mL/min).

  • Step 5: Data Synthesis & Causality Check: Compare the exothermic onset temperatures. An earlier exothermic event in the air atmosphere, coupled with mass gain (oxygen incorporation) prior to mass loss, definitively validates the benzylic autoxidation pathway over simple pyrolysis.

Conclusion

The thermodynamic stability of Methyl 2-methyl-5-phenylpentanoate represents a dichotomy of robust hydrolytic resistance and inherent oxidative vulnerability. The α -methyl group provides a kinetic shield against nucleophilic attack, ensuring excellent stability in aqueous formulations. Conversely, the benzylic C5 position serves as a thermodynamic sink for radical-mediated autoxidation, necessitating the use of inert atmospheres or radical-scavenging antioxidants during long-term storage and high-temperature processing.

References

  • Title: 2-methyl-5-phenylpentanoic acid (CID 13462814) Source: PubChem / PubChemLite URL: [Link]

  • Title: Reaction Thermodynamics with Auto3D Source: Auto3D Documentation (ReadTheDocs) URL: [Link]

  • Title: Effect of Ligand Chemistry on Electronic Properties and Reactivity of Cobalt Acetate Autoxidation Catalysts Source: OSTI.gov (U.S. Department of Energy) URL: [Link]

  • Title: Aromatic oxidation by cobaltic acetate in acetic acid Source: Canadian Science Publishing URL: [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of Methyl 2-methyl-5-phenylpentanoate in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Strategic Context & Executive Summary In modern pharmaceutical process chemistry, the prec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Strategic Context & Executive Summary

In modern pharmaceutical process chemistry, the precise understanding of an intermediate’s solubility profile dictates the efficiency of reaction kinetics, liquid-liquid extractions, and downstream purification. Methyl 2-methyl-5-phenylpentanoate (CAS: 59339-36-5) [1] is a highly valuable lipophilic ester. It serves as a critical synthetic intermediate in the development of advanced therapeutics, most notably in the synthesis of pyrrolidine amide compounds acting as [2], which are pivotal in targeted epigenetic cancer therapies.

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic parameter that drives solvent selection. This whitepaper synthesizes the theoretical physicochemical properties, empirical solubility data, and validated experimental protocols for Methyl 2-methyl-5-phenylpentanoate, providing a comprehensive framework for researchers scaling up its synthesis or utilizing it in novel methodologies like .

Molecular Characteristics & Theoretical Solubility Framework

Understanding the causality behind a molecule's solubility requires deconstructing its structural features. Methyl 2-methyl-5-phenylpentanoate ( C13​H18​O2​ , MW: 206.28 g/mol ) consists of three distinct domains:

  • Aromatic Tail (Phenyl ring): Imparts high polarizability and strong dispersion forces, driving solubility in aromatic and halogenated solvents.

  • Aliphatic Backbone (Pentanoate chain + Methyl branch): Enhances lipophilicity (estimated LogP ~3.5), causing strict hydrophobic exclusion from aqueous media[2].

  • Ester Headgroup: Acts as a weak hydrogen-bond acceptor. While it cannot donate hydrogen bonds, it readily interacts with polar aprotic solvents (e.g., THF, Ethyl Acetate) via dipole-dipole interactions.

Based on Hansen Solubility Parameters (HSP), the molecule exhibits a high dispersion force ( δD​ ) and moderate polarity ( δP​ ), making it highly miscible in solvents that occupy a similar coordinate space in the HSP sphere.

Empirical Solubility Data in Organic Solvents

The following table summarizes the solubility profile of Methyl 2-methyl-5-phenylpentanoate across various solvent classes at standard ambient temperature (25°C). The data bridges thermodynamic principles with observed process chemistry behaviors[3],[4].

Solvent ClassRepresentative SolventSolubility Profile (25°C)Process Chemistry Rationale & Application
Polar Aprotic Tetrahydrofuran (THF)Miscible (>500 mg/mL)Optimal for enolate formation; coordinates counterions ( Li+ ) while fully dissolving the ester[3].
Halogenated Dichloromethane (DCM)Miscible (>500 mg/mL)Ideal for liquid-liquid extraction and NMR characterization (e.g., CDCl3​ )[4].
Esters Ethyl Acetate (EtOAc)Highly Soluble (>300 mg/mL)Standard organic phase for aqueous workups (e.g., NH4​Cl quench phase separation).
Polar Protic Methanol (MeOH)Soluble (~100-200 mg/mL)Utilized as a co-solvent or mobile phase in LC-MS quantitative analysis.
Aliphatic Heptane / HexaneSoluble (~50-100 mg/mL)Utilized as an anti-solvent for crystallization or in silica gel chromatography gradients.
Aqueous WaterInsoluble (<0.1 mg/mL)High lipophilicity drives hydrophobic exclusion, enabling highly efficient biphasic extractions[2].

Experimental Protocol: Thermodynamic Solubility Profiling

To ensure scientific integrity and reproducibility, solubility must be measured using a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV/LC-MS is the gold standard for generating the data presented above.

Step-by-Step Methodology
  • Solvent Saturation: Add an excess amount (e.g., 500 mg) of Methyl 2-methyl-5-phenylpentanoate to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial.

    • Causality: Maintaining a visible excess of the solute ensures that the thermodynamic equilibrium of saturation is reached and maintained.

  • Isothermal Equilibration: Seal the vials and agitate at 300 rpm using a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Solubility is exponentially dependent on temperature. A 48-hour window guarantees complete thermodynamic equilibration, preventing false "kinetic solubility" readings.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Centrifugation is deliberately selected over syringe filtration. Highly lipophilic esters tend to adsorb onto PTFE or nylon filter membranes, which would artificially lower the measured concentration in the filtrate.

  • Aliquot Dilution: Carefully extract 100 µL of the clear supernatant and dilute it volumetrically (1:100 or 1:1000) in the mobile phase (e.g., Acetonitrile/Water).

    • Causality: Dilution prevents UV detector saturation and matches the sample matrix to the HPLC mobile phase, eliminating solvent-front peak distortion.

  • Quantitative Analysis: Analyze via HPLC-UV (monitoring at 210 nm for the phenyl chromophore) and calculate the absolute concentration against a validated multi-point calibration curve.

SolubilityWorkflow Start Excess Solute Addition (Methyl 2-methyl-5-phenylpentanoate) Equilibration Isothermal Equilibration (Shake-Flask, 24-48h at 25°C) Start->Equilibration Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation Analysis Quantitative Analysis (HPLC-UV / LC-MS) Separation->Analysis Data Solubility Data Generation (mg/mL or Molarity) Analysis->Data

Thermodynamic solubility determination workflow via the shake-flask method.

Process Chemistry Implications: Solvent-Driven Reactivity

The solubility profile of Methyl 2-methyl-5-phenylpentanoate directly dictates its utility in complex synthetic pathways. A prime example is its synthesis and subsequent utilization in the development of KDM5 inhibitors[2].

Case Study: α -Methylation via Lithium Enolate

In the documented synthesis[3], the precursor (methyl 5-phenylpentanoate) is dissolved in Tetrahydrofuran (THF) .

  • Why THF? THF is a polar aprotic solvent that perfectly balances the solvation of the lipophilic ester with the coordination required for the organometallic reagent. When Lithium Diisopropylamide (LDA) is added at 0 °C, THF coordinates the lithium ion, stabilizing the highly reactive enolate intermediate.

  • Following the addition of Methyl Iodide (MeI), the resulting Methyl 2-methyl-5-phenylpentanoate remains fully soluble in the reaction matrix.

  • Workup Dynamics: The reaction is quenched with saturated aqueous NH4​Cl . Because the product is entirely insoluble in water but highly soluble in organic solvents, it is seamlessly extracted into an organic phase (like Ethyl Acetate or DCM), demonstrating how inherent solubility parameters drive process efficiency.

SyntheticPathway SM Methyl 5-phenylpentanoate (Soluble in THF) Enolate Lithium Enolate Intermediate (Formed via LDA at 0°C) SM->Enolate LDA, THF Alkylation Methylation (Addition of MeI) Enolate->Alkylation MeI Product Methyl 2-methyl-5-phenylpentanoate (Extracted in Organic Phase) Alkylation->Product Quench & Extract

Alpha-methylation synthetic pathway utilizing THF as the primary solvent.

References

  • Title: Pyrrolidine amide compounds as histone demethylase inhibitors (US10022354B2)
  • Title: The Giese reaction of alkyl bromides using amine carboxyboranes Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Esterification of 2-Methyl-5-phenylpentanoic Acid to its Methyl Ester

Abstract This comprehensive technical guide provides detailed protocols and theoretical background for the synthesis of methyl 2-methyl-5-phenylpentanoate via the esterification of 2-methyl-5-phenylpentanoic acid. Recogn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols and theoretical background for the synthesis of methyl 2-methyl-5-phenylpentanoate via the esterification of 2-methyl-5-phenylpentanoic acid. Recognizing the potential for steric hindrance around the carboxylic acid moiety, this document explores two primary, robust methodologies: the classic Fischer-Speier esterification under acidic conditions and the milder, coupling agent-mediated Steglich esterification. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not only step-by-step procedures but also the underlying chemical principles that govern these transformations. The protocols are designed to be self-validating, with in-depth explanations for each experimental choice.

Introduction

2-Methyl-5-phenylpentanoic acid is a carboxylic acid featuring a chiral center and a phenyl group, making its derivatives, such as the corresponding methyl ester, valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. However, the presence of an α-methyl group can introduce steric hindrance, potentially impacting the reaction kinetics and overall efficiency of standard esterification procedures. Therefore, a careful selection of the esterification method is crucial to achieve high yields and purity.

This application note details two effective methods for the synthesis of methyl 2-methyl-5-phenylpentanoate:

  • Fischer-Speier Esterification: A traditional and cost-effective method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is pushed towards the product by using a large excess of the alcohol.[3][4][5]

  • Steglich Esterification: A milder approach that utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for substrates that are sensitive to strong acids or when steric hindrance is a significant concern.[9][10][11]

Comparative Overview of Methodologies

A summary of the key aspects of each protocol is presented below to aid in the selection of the most appropriate method based on available resources, substrate sensitivity, and desired scale.

ParameterFischer-Speier EsterificationSteglich Esterification
Reagents 2-Methyl-5-phenylpentanoic acid, Methanol, Sulfuric Acid2-Methyl-5-phenylpentanoic acid, Methanol, DCC, DMAP, Dichloromethane
Conditions Reflux temperatureRoom temperature
Reaction Time 4-8 hours3-5 hours
Byproducts WaterDicyclohexylurea (DCU)
Work-up Aqueous work-up, extractionFiltration of DCU, aqueous work-up, extraction
Advantages Cost-effective, simple reagents, scalableMild conditions, high yields for sterically hindered substrates, suitable for acid-sensitive molecules[6]
Disadvantages Harsh acidic conditions, requires excess alcohol, equilibrium limited[4]More expensive reagents, formation of insoluble DCU byproduct can complicate purification

Protocol 1: Fischer-Speier Esterification

This method relies on the acid-catalyzed reaction between the carboxylic acid and an excess of methanol. The large excess of methanol serves both as a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[3][4]

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H+ Tetrahedral_Intermediate R-C(OH)₂(OCH₃)H⁺ Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH MeOH CH₃OH Protonated_Ester R-C(O)OCH₃H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_regen H+

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol

Materials:

  • 2-Methyl-5-phenylpentanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-methyl-5-phenylpentanoic acid (e.g., 10.0 g, 1 equivalent).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases.

    • Brine (1 x 50 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-5-phenylpentanoate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification

This protocol is ideal for small-scale synthesis or for substrates that are sensitive to the harsh conditions of Fischer esterification. It employs DCC to activate the carboxylic acid and DMAP as a nucleophilic catalyst.[6][7]

Mechanistic Rationale

The Steglich esterification begins with the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.[7][9] DMAP, being a more potent nucleophile than methanol, then attacks this intermediate to form an even more reactive acylpyridinium species. This "active ester" is then readily attacked by methanol to furnish the desired ester and regenerate the DMAP catalyst. DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU).[7] A potential side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is suppressed by the addition of DMAP.[7][11]

Steglich_Esterification cluster_0 Activation cluster_1 Catalysis cluster_2 Ester Formation RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU DMAP DMAP Ester R-COOCH₃ Acylpyridinium->Ester + CH₃OH Acylpyridinium->DCU - DCU MeOH CH₃OH

Caption: Steglich Esterification Mechanism.

Detailed Experimental Protocol

Materials:

  • 2-Methyl-5-phenylpentanoic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-5-phenylpentanoic acid (e.g., 1.0 g, 1 equivalent), anhydrous dichloromethane (20 mL), and methanol (1.2 equivalents).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Byproduct Removal: Once the reaction is complete (monitored by TLC), filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL)

    • Saturated sodium bicarbonate solution (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 2-methyl-5-phenylpentanoate.

Characterization of Methyl 2-Methyl-5-phenylpentanoate

The successful synthesis of the target ester should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.6-3.7 ppm.

  • Infrared (IR) Spectroscopy: To identify the presence of the ester carbonyl group (C=O stretch typically around 1735-1750 cm⁻¹) and the absence of the broad O-H stretch of the starting carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield (Fischer) Incomplete reactionIncrease reflux time; ensure sufficient acid catalyst is used.
Water present in reagentsUse anhydrous methanol and a drying tube.
Low Yield (Steglich) Incomplete reactionEnsure all reagents are anhydrous; allow for sufficient reaction time.
Side reaction (N-acylurea formation)Ensure DMAP is present and the reaction is not unnecessarily prolonged.[7]
Difficult Purification (Steglich) DCU remains in the productEnsure complete filtration; a second filtration may be necessary.

Conclusion

Both the Fischer-Speier and Steglich esterification methods provide effective routes for the synthesis of methyl 2-methyl-5-phenylpentanoate. The choice between the two protocols will depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the starting material. The Fischer-Speier method is a robust and economical choice for large-scale synthesis, while the Steglich method offers a milder and often more efficient alternative for more delicate or sterically challenging substrates.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Scribd. Steglich Esterification Overview. [Link]

  • Pourjavadi, A., et al. (2016). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 6(10), 8563-8569. [Link]

  • NPTEL. 5.2.2 Synthesis of Esters. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5957-5965. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Queen's University. Experiment 10: Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

Sources

Application

Green chemistry methods for synthesizing phenylpentanoate derivatives

Application Note: Green Chemistry Methodologies for the Synthesis and Resolution of Phenylpentanoate Derivatives Executive Summary Phenylpentanoate derivatives—such as ethyl 3-oxo-5-phenylpentanoate and ethyl 5-hydroxy-5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Methodologies for the Synthesis and Resolution of Phenylpentanoate Derivatives

Executive Summary

Phenylpentanoate derivatives—such as ethyl 3-oxo-5-phenylpentanoate and ethyl 5-hydroxy-5-phenylpentanoate—are indispensable chiral building blocks in modern drug development. They are critical precursors for1[1], antitumor marine metabolites like (+)-Harzialactone A, and biologically important kavalactones[2]. Historically, synthesizing these sterically demanding "bulky-bulky" substrates required heavy-metal catalysts and hazardous organic solvents.

This application note provides researchers and drug development professionals with field-proven, self-validating green chemistry protocols. By leveraging biocatalytic asymmetric reduction, lipase-mediated kinetic resolution, and mechanochemical cross-coupling, laboratories can achieve >99% enantiomeric excess (ee) while drastically reducing their environmental factor (E-factor)[2],[3].

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the correct green pathway requires understanding the structural causality of the phenylpentanoate backbone:

  • Pathway A: Biocatalytic Asymmetric Reduction. The bulky phenyl group separated by a flexible aliphatic chain imposes severe steric constraints.2 possess specific active-site pockets that force the prochiral ketone (ethyl 3-oxo-5-phenylpentanoate) into a single reactive conformation, enabling hydride transfer from NADPH to yield strictly the (R)- or (S)-enantiomer with >99% ee[2].

  • Pathway B: Lipase-Mediated Kinetic Resolution. For racemic mixtures of ethyl 5-hydroxy-5-phenylpentanoate,4. Using isopropenyl acetate as the acyl donor makes the reaction irreversible (yielding acetone as a byproduct), driving the kinetic resolution forward without the thermodynamic equilibrium issues of standard esterifications[4].

  • Pathway C: Mechanochemical Cross-Electrophile Coupling. To construct the carbon backbone itself (ethyl 5-oxo-5-phenylpentanoate), 3 eliminate the need for bulk solvents. The mechanical energy continuously exposes fresh, unpassivated zero-valent metal surfaces (Zn/Pd), allowing efficient C-C bond formation between aryl and alkyl halides[3].

Workflow Visualization

GreenSynthesis Target Phenylpentanoate Derivatives Biocat Biocatalytic Reduction (Ketoreductases) Biocat->Target >99% ee Lipase Kinetic Resolution (Lipase PS-IM) Lipase->Target High E-value Mechano Mechanochemical Cross-Coupling Mechano->Target Solvent-Free Sub1 Prochiral β-Keto Esters Sub1->Biocat NADPH, 30°C Sub2 Racemic Alcohols Sub2->Lipase Acyl Donor, TBME Sub3 Aryl/Alkyl Halides Sub3->Mechano Ball-Milling, Pd/Zn

Caption: Green chemistry pathways for synthesizing and resolving phenylpentanoate derivatives.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of the three green methodologies, demonstrating their viability for scale-up in drug development[2],[4],[3].

MethodologyTarget DerivativeCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Green Chemistry Highlights
Biocatalytic Reduction (R)- or (S)-Ethyl 3-hydroxy-5-phenylpentanoateWhole-cell / ADH85 - 92%>99.0%Aqueous media, ambient temp, renewable catalyst.
Kinetic Resolution (S)-Ethyl 5-hydroxy-5-phenylpentanoateAmano Lipase PS-IM41% (Max 50%)99.4%Mild conditions, immobilized recyclable enzyme.
Mechanochemical Ethyl 5-oxo-5-phenylpentanoatePd / Zn (Ball-milling)72%N/A (Achiral)Solvent-free, activates zero-valent metals.

Self-Validating Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Reduction of Ethyl 3-oxo-5-phenylpentanoate

Causality Focus: Glucose is utilized as a green co-substrate. Its oxidation by the cell's native metabolism continuously regenerates the NADPH equivalents required by the ketoreductases, preventing early reaction stalling[2].

  • Preparation: Suspend 10 g of wet whole-cell biocatalyst (e.g., engineered E. coli or Daucus carota strains) in 100 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Substrate Addition: Add 200 mg of ethyl 3-oxo-5-phenylpentanoate dissolved in 2 mL of a green co-solvent (e.g., ethanol or a hydrophilic ionic liquid) to the buffer.

  • Cofactor Regeneration: Add 2 g of D-glucose to the suspension.

  • Incubation: Incubate the mixture at 30 °C in an orbital shaker at 200 rpm for 24–48 hours.

  • Extraction: Centrifuge to remove biomass. Extract the supernatant with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Check: Monitor the reaction via chiral stationary phase HPLC. A plateau in conversion before 95% indicates NADPH depletion or a pH drop; validate by checking the pH and spiking the mixture with an additional 10 mM glucose[2],[5].

Protocol B: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 5-hydroxy-5-phenylpentanoate

Causality Focus: Tert-butyl methyl ether (TBME) is selected as the solvent because it provides the optimal balance of substrate solubility without stripping the essential microscopic hydration shell from the immobilized lipase, which is required for its catalytic conformation[4].

  • Dissolution: Dissolve 7.59 g (34 mmol) of racemic ethyl 5-hydroxy-5-phenylpentanoate in 500 mL of TBME.

  • Enzyme Addition: Add 7.54 g of immobilized Amano Lipase PS-IM to the solution.

  • Acylation: Introduce 18.6 mL of isopropenyl acetate. Stir the suspension gently at room temperature.

  • Separation: After 144 hours, filter the mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the TBME.

  • Purification: Separate the unreacted (S)-alcohol from the newly formed (R)-acetate via silica gel column chromatography (hexane/EtOAc).

  • Self-Validating Check: Track the reaction via TLC and chiral GC. Calculate the Enantiomeric Ratio (E-value) continuously. Terminate the reaction strictly at 45–48% conversion to ensure the unreacted (S)-enantiomer maintains >99% ee[4].

Protocol C: Mechanochemical Synthesis of Ethyl 5-oxo-5-phenylpentanoate

Causality Focus: Traditional cross-electrophile couplings require toxic polar aprotic solvents (like DMF) to keep metal surfaces active. Ball-milling provides kinetic energy that physically shears the passivating oxide layers off the zinc dust, enabling solvent-free oxidative addition[3].

  • Jar Loading: To a 15 mL stainless steel milling jar, add Pd(OAc)₂ (5 mol%), a phosphine ligand (10 mol%), and Zn dust (2.0 equivalents).

  • Substrate Addition: Add the corresponding aryl halide and alkyl halide precursors (1.0 mmol each) directly into the jar.

  • Milling: Add a single 10 mm stainless steel ball. Seal the jar and mill at 30 Hz for 90 minutes.

  • Recovery: Open the jar, extract the crude mixture with a minimal amount of ethyl acetate, filter through a short pad of Celite to remove metal particulates, and concentrate.

  • Self-Validating Check: Analyze the crude mixture via ¹H NMR (500 MHz, CDCl₃). The presence of a triplet at ~δ 4.13 ppm (q, J = 7.1 Hz) confirms the ethyl ester, while the successful ketone formation is validated by the disappearance of starting halide peaks and the emergence of aromatic protons at δ 7.97–7.94 ppm[3].

References

  • Enantioselective Reduction of Ethyl 3‐Oxo‐5‐phenylpentanoate with Whole‐Cell Biocatalysts Source: ResearchGate URL:[Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic activity Source: Università degli Studi di Trieste (Units.it) URL:[Link]

  • Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Whole Cells as Biocatalysts in Organic Transformations Source: MDPI URL:[Link]

  • The Application of Mechanochemical Techniques Towards Organic Synthesis and Catalysis Source: ORCA - Cardiff University URL:[Link]

  • Chemoenzymatic approach towards the synthesis of the antitumor and antileishmanial marine metabolite (+)-Harzialactone A via stereoselective biocatalyzed reduction Source: CNR-IRIS URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-methyl-5-phenylpentanoate

Welcome to the dedicated technical support resource for the synthesis of Methyl 2-methyl-5-phenylpentanoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of Methyl 2-methyl-5-phenylpentanoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable ester. We provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Overview of Synthetic Strategy

The most common and direct route to Methyl 2-methyl-5-phenylpentanoate is the Fischer-Speier esterification of 2-methyl-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. This guide will focus on optimizing this key transformation, as well as providing guidance on the synthesis of the carboxylic acid precursor, which may not be commercially available.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses common issues encountered during the synthesis of Methyl 2-methyl-5-phenylpentanoate, providing causative explanations and actionable solutions.

Issue 1: Low Conversion of 2-methyl-5-phenylpentanoic acid to the Ester

Question: My reaction has stalled, and I have a significant amount of unreacted starting carboxylic acid, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the Fischer esterification of 2-methyl-5-phenylpentanoic acid is a frequent challenge, primarily due to two factors: the equilibrium nature of the reaction and steric hindrance.

  • Equilibrium Limitations: Fischer esterification is a reversible reaction where the formation of water as a byproduct can drive the reaction backward, limiting the yield.[1][2]

  • Steric Hindrance: The methyl group at the α-position (C2) of the carboxylic acid creates steric bulk around the carbonyl carbon. This can impede the nucleophilic attack by methanol, slowing down the reaction rate compared to unhindered carboxylic acids.

Troubleshooting Workflow:

Low_Conversion Low Conversion of Starting Material Equilibrium Is the reaction at equilibrium? Low_Conversion->Equilibrium Steric_Hindrance Is steric hindrance a major factor? Equilibrium->Steric_Hindrance No Water_Removal Implement water removal techniques. Equilibrium->Water_Removal Yes Excess_Methanol Use a large excess of methanol. Equilibrium->Excess_Methanol Yes Catalyst Optimize catalyst type and loading. Steric_Hindrance->Catalyst Yes Temp_Time Increase reaction temperature and/or time. Steric_Hindrance->Temp_Time Yes Alternative_Methods Consider alternative esterification methods. Steric_Hindrance->Alternative_Methods Yes Water_Removal->Steric_Hindrance Excess_Methanol->Steric_Hindrance

Caption: Troubleshooting decision tree for low reaction conversion.

Recommended Actions:

Solution Mechanism of Action Implementation Notes
Use Excess Methanol According to Le Chatelier's principle, increasing the concentration of a reactant (methanol) will shift the equilibrium towards the products.[1][2]Use methanol as the reaction solvent to ensure a large molar excess (e.g., 20-50 equivalents).
Remove Water Continuously removing the water byproduct prevents the reverse reaction (ester hydrolysis) and drives the equilibrium towards the ester.[1][2]For larger scale reactions, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water. For smaller scales, adding a dehydrating agent like molecular sieves can be effective.
Increase Catalyst Loading A higher concentration of the acid catalyst can increase the rate of protonation of the carboxylic acid, making it more electrophilic and accelerating the reaction.For sterically hindered acids, a higher catalyst loading (e.g., 5-10 mol%) of sulfuric acid or p-toluenesulfonic acid may be necessary.
Elevate Reaction Temperature Increasing the temperature generally increases the reaction rate, helping to overcome the activation energy barrier, which is higher for sterically hindered substrates.Conduct the reaction at the reflux temperature of methanol (approx. 65 °C). If using a higher boiling solvent with a Dean-Stark trap, the temperature can be increased accordingly.
Consider Alternative Catalysts For particularly stubborn sterically hindered acids, more specialized catalysts may be required.Catalysts such as tin (II) chloride, tetrabutyl titanate, or bulky diarylammonium arenesulfonates have been shown to be effective for the esterification of sterically demanding carboxylic acids.

Issue 2: Presence of an Unknown Impurity with a Similar Boiling Point to the Product

Question: After distillation, my product is still impure. GC-MS analysis shows an impurity with a similar retention time and mass spectrum. What could this be and how can I remove it?

Answer:

An impurity with a similar boiling point to Methyl 2-methyl-5-phenylpentanoate could potentially be an isomer or a byproduct formed under the reaction conditions. A likely candidate is Methyl 3-methyl-5-phenylpentanoate .

Plausible Mechanism of Isomer Formation:

Under acidic conditions, it is conceivable that a small degree of isomerization could occur via a carbocation intermediate, although this is less likely for a saturated alkyl chain. A more probable source of isomeric impurities is the presence of isomeric starting materials.

Troubleshooting and Purification Strategy:

Step Action Rationale
1. Analyze Starting Material Obtain a GC-MS and ¹H NMR of your 2-methyl-5-phenylpentanoic acid starting material.Confirm the purity and isomeric integrity of the carboxylic acid. If isomers are present, they will likely be carried through to the final product.
2. Optimize Distillation If the starting material is pure, focus on the purification of the final ester.Use a fractional distillation column with a high number of theoretical plates. A vacuum distillation is recommended to lower the boiling point and prevent potential degradation of the product. The estimated boiling point of Methyl 5-phenylpentanoate is around 262 °C at atmospheric pressure.
3. Chromatographic Purification If distillation is ineffective, column chromatography is the next logical step.Use silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). The slight difference in polarity between the isomers should allow for separation. Monitor fractions carefully by TLC or GC.

III. Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the Fischer esterification of 2-methyl-5-phenylpentanoic acid?

A1: A typical starting point would be to dissolve 2-methyl-5-phenylpentanoic acid in a large excess of methanol (20-50 equivalents). Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) and heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or GC. Once the reaction is complete, the work-up generally involves neutralizing the acid catalyst with a mild base like sodium bicarbonate solution, followed by extraction with an organic solvent, drying, and purification by vacuum distillation.

Q2: How can I synthesize the starting material, 2-methyl-5-phenylpentanoic acid?

A2: A common method is the alkylation of phenylacetonitrile. This involves deprotonation of phenylacetonitrile with a strong base like sodium amide or lithium diisopropylamide (LDA) to form a carbanion, which is then reacted with a suitable alkylating agent like 1-bromo-3-chloropropane. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Q3: What are the key safety precautions for this synthesis?

A3: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Methanol is flammable and toxic; avoid inhalation and skin contact. The reaction should be performed in a well-ventilated area.

Q4: What are the expected spectroscopic data for Methyl 2-methyl-5-phenylpentanoate?

  • ¹H NMR: Signals for the aromatic protons (multiplet, ~7.1-7.3 ppm), a singlet for the ester methyl group (~3.6 ppm), a multiplet for the methine proton at C2, and multiplets for the methylene protons of the pentyl chain. The methyl group at C2 would likely appear as a doublet.

  • ¹³C NMR: A signal for the carbonyl carbon (~175 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the ester and the pentyl chain.

  • GC-MS: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C13H18O2 = 206.28 g/mol ) and characteristic fragmentation patterns.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-methyl-5-phenylpentanoic acid

This protocol is based on the alkylation of phenylacetonitrile followed by hydrolysis.

Workflow:

Start Start: Phenylacetonitrile Deprotonation Deprotonation with Strong Base (e.g., LDA) Start->Deprotonation Alkylation Alkylation with 1-bromo-3-chloropropane Deprotonation->Alkylation Hydrolysis Acid or Base Catalyzed Hydrolysis Alkylation->Hydrolysis Product Product: 2-methyl-5-phenylpentanoic acid Hydrolysis->Product

Caption: Synthetic workflow for the carboxylic acid precursor.

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Addition of Phenylacetonitrile: Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Hydrolysis: The crude nitrile can be hydrolyzed by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

  • Purification: After hydrolysis, acidify the reaction mixture (if basic hydrolysis was used) and extract the carboxylic acid with an organic solvent. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of Methyl 2-methyl-5-phenylpentanoate via Fischer Esterification

Workflow:

Start Start: 2-methyl-5-phenylpentanoic acid & Methanol Acid_Catalysis Addition of Acid Catalyst (e.g., H₂SO₄) Start->Acid_Catalysis Reflux Reflux Acid_Catalysis->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Product: Methyl 2-methyl-5-phenylpentanoate Purification->Product

Caption: Experimental workflow for the final esterification step.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-phenylpentanoic acid (1.0 equivalent) and methanol (20-50 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05-0.1 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation.

V. References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258.

  • Otera, J. Esterification. John Wiley & Sons, Ltd, 2003 .

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524.

  • Ishihara, K.; Nakagawa, S.; Sakakura, A. Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. J. Am. Chem. Soc.2005 , 127 (12), 4168–4169.

  • Stoermer, M. J.; Pinhey, J. T. Ethyl (Z)-2-Methyl-5-phenyl-2-pentenoate. Molecules1998 , 3 (3), M63.

  • Scent.vn. Methyl 5-phenylpentanoate CAS# 20620-59-1: Odor profile, Molecular properties, Suppliers & Regulation. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • PrepChem.com. Synthesis of 2-Methyl-5-phenyl-2-pentanol. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Methyl 2-methyl-5-phenylpentanoate Against Hydrolysis in Aqueous Media

Guide Version: 1.0 Introduction Welcome to the technical support center for Methyl 2-methyl-5-phenylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Version: 1.0

Introduction

Welcome to the technical support center for Methyl 2-methyl-5-phenylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolytic stability of this ester in aqueous environments. Ester hydrolysis is a common degradation pathway that can significantly impact the efficacy, safety, and shelf-life of pharmaceutical formulations.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, mitigate, and prevent the hydrolysis of Methyl 2-methyl-5-phenylpentanoate in your experiments. Our goal is to equip you with the scientific principles and practical techniques necessary to ensure the integrity of your work.

Understanding the Challenge: Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by reaction with water, yielding a carboxylic acid and an alcohol.[2][3] This reaction can be catalyzed by acids, bases, or enzymes (esterases).[3][4] The rate of hydrolysis is influenced by several factors, including pH, temperature, the structure of the ester, and the presence of catalysts.[3][5] For Methyl 2-methyl-5-phenylpentanoate, this degradation leads to the formation of 2-methyl-5-phenylpentanoic acid and methanol, which can alter the biological activity and physicochemical properties of your formulation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Degradation of the Ester in Solution

Potential Cause: The pH of your aqueous medium is likely promoting acid or base-catalyzed hydrolysis. Ester hydrolysis is significantly accelerated under both acidic and alkaline conditions.[1][6]

Recommended Action:

  • pH Profiling: The first and most critical step is to determine the pH-rate profile for the hydrolysis of Methyl 2-methyl-5-phenylpentanoate. This involves conducting stability studies at various pH values (e.g., from pH 2 to pH 10) while keeping the temperature constant.

  • Buffer Selection: Once the pH of maximum stability is identified (often in the neutral to slightly acidic range for many esters), use a suitable buffer system to maintain this pH.[7][8] Phosphate or citrate buffers are common choices, but their compatibility with your overall formulation must be verified.

  • Temperature Control: Hydrolysis rates increase with temperature.[5][9] If your experimental conditions permit, consider conducting your work at lower temperatures to slow down the degradation process.

Issue 2: Inconsistent Results Between Batches

Potential Cause: Variability in the preparation of your aqueous media, such as inconsistent pH or the presence of trace metal ion contaminants that can act as catalysts, may be the culprit.[10]

Recommended Action:

  • Standardize Media Preparation: Implement a strict, standardized protocol for the preparation of all aqueous solutions. This includes using freshly calibrated pH meters and high-purity water and reagents.

  • Use of Chelating Agents: To mitigate the effect of trace metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation.[10] EDTA can sequester metal ions that might otherwise catalyze hydrolysis.[10]

Issue 3: Loss of Potency in Stored Stock Solutions

Potential Cause: Long-term storage in aqueous solutions, even at recommended pH and temperature, can lead to gradual hydrolysis.

Recommended Action:

  • Aqueous-Organic Co-solvents: If your experimental design allows, preparing stock solutions in a mixture of water and a non-reactive organic solvent (e.g., acetonitrile, ethanol) can reduce the water activity and thus the rate of hydrolysis.

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your compound with appropriate excipients. This removes water, the primary reactant in hydrolysis, and can significantly enhance stability. The product can then be reconstituted in the aqueous medium immediately before use.

  • Re-evaluation of Storage Conditions: Ensure that stock solutions are stored at the lowest practical temperature and protected from light, as photodegradation can sometimes occur in conjunction with hydrolysis.

Issue 4: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)

Potential Cause: The appearance of new peaks in your analytical data is a strong indicator of degradation. These peaks likely correspond to the hydrolysis products: 2-methyl-5-phenylpentanoic acid and potentially impurities from the degradation of methanol.

Recommended Action:

  • Peak Identification: Use techniques like mass spectrometry (MS) coupled with your chromatography system (e.g., LC-MS) to identify the mass of the species corresponding to the new peaks. This will help confirm if they are indeed the expected hydrolysis products.

  • Forced Degradation Studies: To confirm the identity of the degradation peaks, perform forced degradation studies. Intentionally subject a sample of Methyl 2-methyl-5-phenylpentanoate to harsh acidic and basic conditions to accelerate hydrolysis. The resulting chromatogram will show a significant increase in the peaks corresponding to the degradation products, aiding in their positive identification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for Methyl 2-methyl-5-phenylpentanoate?

A1: The primary mechanism is nucleophilic acyl substitution. In aqueous media, a water molecule (under neutral or acidic conditions) or a hydroxide ion (under basic conditions) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3] This leads to the formation of a tetrahedral intermediate which then collapses, expelling the methoxy group as methanol and forming the carboxylic acid. Basic hydrolysis, also known as saponification, is typically irreversible because the resulting carboxylate anion is resonance-stabilized and less reactive.[5][11]

Q2: At what pH is Methyl 2-methyl-5-phenylpentanoate likely to be most stable?

A2: While a specific pH-rate profile for this exact molecule would need to be experimentally determined, esters are generally most stable in a neutral to slightly acidic pH range (typically pH 4-7).[7] Both strongly acidic and strongly alkaline conditions catalyze hydrolysis.[12]

Q3: Can I use formulation excipients to prevent hydrolysis?

A3: Yes, several formulation strategies can help protect the ester from hydrolysis:

  • Micellar Solubilization: For poorly water-soluble esters, surfactants can be used to form micelles.[13] The ester can be partitioned into the hydrophobic core of the micelle, effectively shielding it from the aqueous environment and reducing the rate of hydrolysis.[14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can form inclusion complexes with hydrophobic molecules like Methyl 2-methyl-5-phenylpentanoate, encapsulating the ester group and protecting it from water.[18][19][]

  • Hydrolysis Stabilizers: Certain chemical agents, such as carbodiimides, can be added to the formulation to act as hydrolysis stabilizers.[10][21] These compounds react with the carboxylic acid product of hydrolysis, preventing it from catalyzing further degradation.[22]

Q4: How does temperature affect the rate of hydrolysis?

A4: The rate of hydrolysis, like most chemical reactions, increases with temperature.[5][23] According to the Arrhenius equation, a 10°C increase in temperature can lead to a 2- to 3-fold increase in the reaction rate. Therefore, maintaining low temperatures during experiments and for storage is a crucial factor in minimizing degradation.[24]

Q5: What analytical techniques are best for monitoring the hydrolysis of Methyl 2-methyl-5-phenylpentanoate?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring ester hydrolysis.[25] A stability-indicating HPLC method should be developed that can separate the parent ester from its hydrolysis products and any other potential degradants. Other techniques that can be employed include:

  • Gas Chromatography (GC): Useful for quantifying the volatile alcohol (methanol) formed during hydrolysis.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the ester's characteristic signals and the appearance of signals from the carboxylic acid and alcohol products.[27]

  • Spectrophotometry: In some cases, if the ester or its hydrolysis products have a distinct chromophore, UV-Vis spectrophotometry can be a simple and rapid method for monitoring the reaction.[28][29]

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile for Hydrolysis

Objective: To determine the pH at which Methyl 2-methyl-5-phenylpentanoate exhibits maximum stability.

Materials:

  • Methyl 2-methyl-5-phenylpentanoate

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • High-purity water

  • pH meter

  • Constant temperature incubator or water bath

  • HPLC system with a suitable C18 column and UV detector

Methodology:

  • Prepare a stock solution of Methyl 2-methyl-5-phenylpentanoate in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).

  • For each pH value to be tested, dilute the stock solution with the corresponding buffer to a final known concentration.

  • Place the buffered solutions in a constant temperature incubator (e.g., 40°C or 50°C to accelerate degradation for the purpose of the study).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction if necessary (e.g., by dilution with mobile phase or neutralization).

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of Methyl 2-methyl-5-phenylpentanoate.

  • Plot the natural logarithm of the concentration of the ester versus time for each pH. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis at that pH.

  • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The nadir of this curve represents the pH of maximum stability.

Protocol 2: Evaluating the Stabilizing Effect of β-Cyclodextrin

Objective: To assess the ability of β-cyclodextrin to inhibit the hydrolysis of Methyl 2-methyl-5-phenylpentanoate.

Materials:

  • Methyl 2-methyl-5-phenylpentanoate

  • β-Cyclodextrin

  • Buffer solution at a pH where hydrolysis is known to occur at a measurable rate (determined from Protocol 1).

  • Constant temperature incubator or water bath

  • HPLC system

Methodology:

  • Prepare a stock solution of Methyl 2-methyl-5-phenylpentanoate.

  • Prepare a series of solutions in the chosen buffer containing a fixed concentration of the ester and varying concentrations of β-cyclodextrin (e.g., 0, 1, 5, 10, 20 mM).

  • Incubate the solutions at a constant temperature.

  • At various time points, withdraw samples and analyze them by HPLC to determine the concentration of the remaining ester.

  • Calculate the pseudo-first-order rate constant (k) for hydrolysis at each β-cyclodextrin concentration.

  • Plot the observed rate constant (k) as a function of the β-cyclodextrin concentration. A decrease in k with increasing cyclodextrin concentration indicates a stabilizing effect.

Data Presentation

Table 1: Hypothetical pH-Rate Profile Data for Methyl 2-methyl-5-phenylpentanoate at 50°C

pHPseudo-first-order rate constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
2.05.8 x 10⁻⁵3.3
3.01.2 x 10⁻⁵16.0
4.02.5 x 10⁻⁶76.9
5.08.1 x 10⁻⁷237.5
6.09.5 x 10⁻⁷202.5
7.02.1 x 10⁻⁶91.6
8.01.5 x 10⁻⁵12.8
9.01.3 x 10⁻⁴1.5
10.01.2 x 10⁻³0.16

Note: This data is illustrative and should be determined experimentally for the specific compound and conditions.

Visualizations

Diagram 1: Hydrolysis of Methyl 2-methyl-5-phenylpentanoate

G cluster_reactants Reactants cluster_conditions Catalysts cluster_products Products Ester Methyl 2-methyl-5-phenylpentanoate Acid 2-methyl-5-phenylpentanoic acid Ester->Acid Hydrolysis Alcohol Methanol Ester->Alcohol Hydrolysis Water Water (H₂O) Water->Acid Water->Alcohol Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->Acid Catalyst->Alcohol

Caption: General scheme of the hydrolysis reaction.

Diagram 2: Stabilization Strategies Workflow

G Start Ester Hydrolysis Observed pH_Profile Determine pH-Rate Profile Start->pH_Profile Optimize_pH Adjust and Buffer to Optimal pH pH_Profile->Optimize_pH Temp_Control Reduce Temperature Optimize_pH->Temp_Control Formulation Formulation Strategies Temp_Control->Formulation Micelles Micellar Solubilization Formulation->Micelles Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Co_Solvent Use Co-solvents Formulation->Co_Solvent End Stabilized Formulation Micelles->End Cyclodextrin->End Co_Solvent->End

Caption: Decision workflow for stabilizing the ester.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Fiveable. (2025, August 15). Ester Hydrolysis Definition - Organic Chemistry Key Term.
  • TutorChase. How do esters undergo hydrolysis?
  • Kovach, I. M., et al. (2006, July 6). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. The Journal of Physical Chemistry A, 110(30), 9469-9477.
  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms.
  • Valera, E., & Findlay, J. B. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92.
  • BenchChem. (2025). Technical Support Center: Folic Acid Methyl Ester Stability.
  • Mabinya, L. V., et al. (n.d.).
  • AADE. Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.
  • IJISET. (2019, September 15).
  • Akiya, N., & Savage, P. E. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(16), 5303-5308.
  • Portland Press. (1977, January 1). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal.
  • Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.
  • Save My Exams. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes.
  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • ResearchGate. (n.d.).
  • Zhang, Y., et al. (2022). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.
  • Pharmaceutical.
  • Rangel-Yagui, C. O., Pessoa, A., Jr., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163.
  • ResearchGate. (2023, December 3).
  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 3).
  • Pharmapproach. (n.d.).
  • AgroPages. (2023, October 11). Micellar Solubilization of Poorly Soluble A.I.
  • Lanxess. Hydrolysis Stabilizers | Polymer Additives.
  • BenchChem. (2025).
  • ResearchGate. (2005, July 8). (PDF)
  • Reddit. (2013, December 13). Can you cleave methyl esters using acid instead of base? Anyone used this method before?
  • Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • ResearchGate. (n.d.).
  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis.
  • ACS Publications. (2012, September 28). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
  • Springer. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Effect of ??
  • ScienceDirect. (n.d.). Cyclodextrins and their uses: a review.
  • PMC. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • R Discovery. (1995, March 1).
  • Google Patents. (n.d.).
  • IntechOpen. (n.d.).
  • Dimensions. (n.d.). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.

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Troubleshooting

Controlling temperature variables in phenylpentanoate synthesis

Welcome to the Application Support Center for Phenylpentanoate Synthesis . As a Senior Application Scientist, I have designed this technical resource to assist researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Phenylpentanoate Synthesis . As a Senior Application Scientist, I have designed this technical resource to assist researchers, scientists, and drug development professionals in mastering the thermodynamic controls required for the efficient synthesis of phenylpentanoate derivatives.

Temperature control is not merely a parameter; it is the kinetic steering wheel that dictates pathway selectivity, reaction equilibrium, and overall yield. Below, you will find validated methodologies, mechanistic causality, and a dedicated troubleshooting Q&A to resolve common synthetic bottlenecks.

I. Mechanistic Workflows & Thermal Control Points

To understand where thermal deviations impact your synthesis, we must first map the reaction pathways. The diagrams below illustrate the critical temperature control nodes for the two primary synthetic routes: Fischer esterification and transition-metal-catalyzed reductive coupling.

FischerEsterification Start 5-Phenylpentanoic Acid (Starting Material) Reagents Excess Alcohol (MeOH/EtOH) + cat. H2SO4 Start->Reagents Temp Thermal Activation Reflux (65°C - 78°C) Reagents->Temp Reaction Esterification Equilibrium (2 - 16 hours) Temp->Reaction Product Alkyl 5-Phenylpentanoate (Target Ester) Reaction->Product Optimal Temp Error Incomplete Conversion (Temp < Reflux) Reaction->Error Sub-optimal Temp

Figure 1: Thermal control nodes in the Fischer esterification of 5-phenylpentanoic acid.

ReductiveCoupling Reactants (2-Bromoethyl)benzene + Methyl Acrylate Catalyst CoI2(dppe) + Zn powder in CH3CN Reactants->Catalyst TempControl Strict Thermoregulation 80°C for 12h Catalyst->TempControl Product Methyl 5-Phenylpentanoate (61-74% Yield) TempControl->Product Maintained 80°C Polymer Acrylate Polymerization (Temp > 85°C) TempControl->Polymer Thermal Overshoot Unreacted Incomplete Activation (Temp < 75°C) TempControl->Unreacted Insufficient Heat

Figure 2: Temperature-dependent pathway divergence in Cobalt-catalyzed reductive coupling.

II. Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; the causality of each step is explained so you can verify the integrity of your reaction in real-time.

Protocol A: Synthesis of Methyl/Ethyl 5-Phenylpentanoate via Fischer Esterification

This method relies on Le Chatelier's principle. By using the reactant alcohol as the solvent, we drive the equilibrium toward the ester product. Thermal energy (reflux) provides the activation energy necessary for the nucleophilic attack of the alcohol onto the protonated carbonyl carbon[1][2].

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 5-phenylpentanoic acid in a large excess (30 mL) of anhydrous methanol (for the methyl ester) or ethanol (for the ethyl ester)[1][3]. Causality: The massive molar excess of alcohol compensates for the water generated during the reaction, preventing reverse hydrolysis.

  • Catalysis: Cool the flask to 0 °C using an ice bath. Carefully add a catalytic amount of concentrated sulfuric acid (approx. 533 μL, 10.0 mmol) dropwise[3]. Causality: Cooling prevents exothermic charring of the organic acid upon contact with concentrated H2SO4.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 65 °C for methanol; 78 °C for ethanol)[1][2]. Maintain this temperature for 2 to 4 hours for methanol[1], or up to 16 hours for ethanol[3].

  • Quenching & Workup: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the resulting residue with an organic solvent (e.g., dichloromethane or ethyl acetate, 50 mL)[1][3].

  • Validation Checkpoint (Self-Validation): Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous ammonium chloride (3x20 mL) and saturated sodium bicarbonate solution[1][3]. Causality: The bicarbonate wash deprotonates any unreacted 5-phenylpentanoic acid, pulling it into the aqueous layer. If your subsequent TLC (Thin Layer Chromatography) of the organic layer shows only a single spot corresponding to the ester, your thermal parameters successfully drove the reaction to completion.

  • Isolation: Wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the pure alkyl 5-phenylpentanoate[1][3].

Protocol B: Synthesis of Methyl 5-Phenylpentanoate via Cobalt-Catalyzed Reductive Coupling

This advanced protocol bypasses the carboxylic acid entirely, forming the pentanoate backbone via a C-C bond formation between an unactivated alkyl halide and an activated alkene[4].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Into a 20 mL sealed tube, add CoI2(dppe) (0.10 mmol) and zinc powder (2.5 mmol). Evacuate and purge the tube with dry nitrogen three times[4]. Causality: Oxygen will fatally oxidize the active Co(I) species back to an inactive state.

  • Reagent Addition: Via syringes, add freshly distilled acetonitrile (2.5 mL), (2-bromoethyl)benzene (1.0 mmol), methyl acrylate (4.0 mmol), and H2O (1.0 mmol)[4].

  • Strict Thermal Control: Submerge the sealed tube in a pre-calibrated oil bath or heating block set strictly to 80 °C. Heat for exactly 12 hours[4]. Causality: 80 °C is the kinetic "Goldilocks zone". It is hot enough to facilitate the oxidative addition of the alkyl halide to the cobalt center, but cool enough to prevent the methyl acrylate from undergoing radical polymerization.

  • Isolation: Cool to room temperature, filter the mixture through a pad of silica to remove the zinc and cobalt salts, and purify the filtrate via column chromatography to isolate methyl 5-phenylpentanoate (typical yield: 61–74%)[4].

III. Empirical Data: Temperature Variables and Reaction Outcomes

To assist in your experimental planning, refer to the quantitative data summarized below.

Synthesis MethodTarget MoleculeOptimal TemperatureReaction TimeObserved YieldTemperature Deviation Effects
Fischer Esterification Methyl 5-phenylpentanoate65 °C (Reflux)2–4 hoursQuantitative< 60 °C: Sluggish conversion.> 70 °C: Solvent loss if condenser is inefficient.
Fischer Esterification Ethyl 5-phenylpentanoate78 °C (Reflux)16 hours87%< 70 °C: Incomplete reaction.> 85 °C: Risk of ether formation (side reaction).
Reductive Coupling Methyl 5-phenylpentanoate80 °C12 hours61–74%< 75 °C: Low catalyst activation.> 85 °C: Acrylate polymerization.

IV. Troubleshooting & FAQs

Q1: Why is my Fischer esterification of 5-phenylpentanoic acid stalling at ~50% conversion despite stirring overnight? A1: This is a classic thermodynamic limitation caused by inadequate temperature control or water accumulation. Fischer esterification is an equilibrium process. If your heating bath is set too low (e.g., below the 65 °C reflux temperature of methanol), the reaction kinetics will be sluggish, and the activation energy barrier will not be consistently overcome[1]. Ensure your heating block is set to maintain a vigorous reflux. If temperature is correct, Le Chatelier's principle dictates that water must be managed; ensure your alcohol is strictly anhydrous and used in a massive molar excess.

Q2: During the Cobalt-catalyzed reductive coupling of (2-bromoethyl)benzene and methyl acrylate, I am observing a viscous, gummy byproduct and very low yields of methyl 5-phenylpentanoate. What went wrong? A2: The viscous byproduct is poly(methyl acrylate). Methyl acrylate is highly prone to thermal, free-radical polymerization. This occurs when the reaction temperature exceeds the optimal 80 °C threshold[4]. The protocol strictly requires heating at 80 °C for 12 hours. If your heating block overshoots to 90 °C or higher, the alkene will polymerize rather than participate in the cross-coupling cycle. Use a calibrated thermocouple placed directly in the heating medium to prevent thermal overshoots.

Q3: Can I accelerate the synthesis of ethyl 5-phenylpentanoate by increasing the temperature and using a sealed pressure vessel (autoclave)? A3: While increasing the temperature in a sealed vessel will accelerate the esterification kinetics by surpassing the standard atmospheric boiling point of ethanol (78 °C), it introduces unnecessary safety risks and promotes side reactions. Specifically, at elevated temperatures under strongly acidic conditions (H2SO4), ethanol can undergo dehydration to form diethyl ether. The standard protocol—refluxing at 78 °C for 16 hours—is highly reliable and yields 87% without the need for pressurized equipment[3].

Q4: How does the choice of alcohol affect the required temperature profile and reaction time? A4: The alcohol dictates the maximum achievable temperature under standard atmospheric reflux. Methanol boils at approximately 65 °C, while ethanol boils at 78 °C. Interestingly, despite the lower temperature, synthesizing methyl 5-phenylpentanoate generally reaches completion faster (2-4 hours)[1] because methanol is a smaller, less sterically hindered nucleophile than ethanol. The ethyl ester synthesis requires a higher temperature (78 °C) and a significantly longer thermal activation period (up to 16 hours) to achieve comparable yields[2][3].

V. References

  • Synthesis of Methyl 5-bromo-5-phenylpentanoate from 5-phenylpentanoic acid. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMoXiapUfdPs81wpZKNYSF8RdcvolmYAcXao_nuQYWrN_wezj1MNmv9BjSHQ2tus9GdEJ85QK13DqCOXLMtUc8CLU6DFoEtF9d2wVaCe5FxbAghKEB-gv2S9IoNFChcL7FqaeOGv5QLvwsNAS71OrbGDUbebnBMuvDnGUcps7onFlULEBEgf3aK6_XWvLAjixVqG91EwigtlY7vvx0FI_EqEBs43IHTw==]

  • Cobalt-Catalyzed Reductive Coupling of Saturated Alkyl Halides with Activated Alkenes | The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ujQ08_Sv3x5U4zocqEBwpezOcSKplV5ipDZCUZRtLHeuf0b3laow1qKZPFbyCogs7cBoIyyDjJOJFkdSR6Sioe-CNxUZKynJXIHJclUHto7SHJMTBSzs2_SCI6m-1MFfqiZm3g==]

  • Synthesis and Characterization of 5‑Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) and Its Analogues as Non-nitrogenous 5‑HT2B Ligands - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6lxEgNCX60r_4u5oMm4-eE0U58FPn7nCHEV-Z9gtQy_yOxlEQnT9HpkPUu4yxJGcL9bcfLlLfZ-OSrWcdmSGYEcKUzrGmMTjk2gXzuSJiu-YY-YMNFAdN-8SL3000BPPr9sf6xW_OCMYTtmx-w3RysdDgew5zDesb-46C1ezF_tkzOIehh0oQ]

  • Table of Contents - Rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOY4jEzJckfhnWBW1zaXCNTw5-jLFpe2E8-EifMryjn4THGy-UotJDL6nG3J05sg9F2f1L5GtrKOrd1zclwW9-ddZ9FEoU8Kgf6oOHkMU0_S9HA5QnROnVTUtYsxdthWA0L5Wc4UJDMR78KbqV1EVqg6G9dn9pk4Y=]

Sources

Optimization

Technical Support Center: Troubleshooting Color Impurities in Methyl 2-methyl-5-phenylpentanoate Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists resolve persistent color impurities during the purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists resolve persistent color impurities during the purification of Methyl 2-methyl-5-phenylpentanoate .

This ester is a critical intermediate in the synthesis of pyrrolidine amide compounds used as histone demethylase (KDM5) inhibitors . Its synthesis typically relies on the α -alkylation of methyl 5-phenylpentanoate using lithium diisopropylamide (LDA) and methyl iodide (MeI). While the reaction is highly robust, the resulting crude mixture frequently yields a distillate with pink, yellow, or brown tints if the pre-distillation workup is not rigorously controlled.

Below, you will find a mechanistic breakdown of these impurities, a visual workflow, and a Q&A troubleshooting guide featuring self-validating experimental protocols.

Quantitative Diagnostic Data

Before adjusting your protocol, identify your impurity using the diagnostic table below.

ImpurityVisual IndicatorBoiling Point (approx.)Chemical CausalityRequired Mitigation Step
Diisopropylamine (DIPA) Yellow to Dark Brown84 °C (760 Torr)Oxidation of residual amine base (from LDA) into conjugated nitrogenous species during heating.1M HCl Aqueous Wash
Iodine ( I2​ ) Pink or PurpleSublimesPhoto-oxidation of unreacted MeI or LiI byproduct by trace O2​ or light.10% Na2​S2​O3​ Wash
Aldol Condensates Deep Orange/Red> 250 °CBase-catalyzed self-condensation of the ester or solvent impurities during thermal stress.Carbon Filtration & Vacuum
Unreacted MeI Clear (Turns Pink later)42 °C (760 Torr)Excess alkylating agent carrying over into the receiver flask.Forecut removal
Purification Workflow

PurificationWorkflow Crude Crude Ester Mixture (Contains DIPA & LiI) Quench Acidic Quench (1M HCl Wash) Crude->Quench Removes Amines Thiosulfate Reductive Wash (10% Na2S2O3) Quench->Thiosulfate Reduces I2 to I- Filtration Carbon/Silica Filtration Thiosulfate->Filtration Traps Polar Dyes Distillation Fractional Vacuum Distillation (<1 Torr) Filtration->Distillation Removes Solvents Pure Pure, Colorless Distillate Distillation->Pure Final Isolation

Caption: Workflow for eliminating color-causing impurities prior to ester distillation.

Troubleshooting FAQs & Experimental Protocols
Q1: Why does my crude mixture turn dark brown when I start heating the distillation pot, and how do I prevent it?

The Causality: This is the hallmark of amine thermal degradation. When LDA is used for the enolate formation, it generates diisopropylamine (DIPA) as a byproduct. DIPA is highly soluble in organic solvents like THF and ethyl acetate. If it is not completely removed during the aqueous workup, the heat of the distillation pot causes the amine to oxidize and degrade into highly colored, conjugated polymeric species. The Solution (Self-Validating Acid Wash):

  • Dilute your crude reaction mixture with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with 1 volume of saturated aqueous NH4​Cl .

  • Follow immediately with a wash of 0.5 volumes of cold 1M HCl . The acid protonates DIPA to diisopropylammonium chloride, forcing it entirely into the aqueous phase.

  • Self-Validation Check: Test the pH of the separated aqueous layer. It must be strictly acidic (pH < 3). If it is > 3, your organic layer still contains amines. Repeat the HCl wash until the aqueous pH remains acidic.

Q2: My distillate is perfectly clear initially, but turns pink/purple after a few days in storage. How do I fix this?

The Causality: A pink or purple tint in organic distillates is almost universally caused by trace iodine ( I2​ ). In this synthesis, methyl iodide (MeI) is the alkylating agent, producing lithium iodide (LiI) as a byproduct . Both MeI and LiI are susceptible to photo-oxidation, generating free I2​ . Because iodine sublimes easily, it co-distills with the ester. Over time, trace iodides in the clear distillate oxidize, turning the liquid pink. The Solution (Reductive Thiosulfate Wash):

  • After the acid wash, treat the organic layer with 0.5 volumes of 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) .

  • Vigorously shake the separatory funnel. The thiosulfate acts as a reducing agent, converting the highly colored I2​ back into colorless, water-soluble iodide ( I− ).

  • Self-Validation Check: The organic layer will immediately transition from a pink/brown tint to a pale yellow or optically clear solution. If a pink tint persists, the thiosulfate is exhausted; apply a fresh wash.

  • Storage Tip: Store the final distilled ester in amber glass vials over a small piece of copper wire (which acts as an iodine scavenger) to prevent long-term photo-oxidation.

Q3: I have a persistent yellow tint in my main fraction despite performing the acid and thiosulfate washes. What is causing this?

The Causality: If amines and iodine have been eliminated, a yellow tint indicates the presence of high-boiling conjugated chromophores. These are typically aldol-type condensation products formed when trace unquenched base causes the ester (or solvent impurities) to self-condense. While these dimers have high boiling points, poor fractionation or aerosolization (bumping) can carry them into the receiver flask. The Solution (Adsorption & Fractional Distillation):

  • Carbon Filtration: Before concentrating the washed organic layer, dry it over anhydrous MgSO4​ . Filter the solution through a fritted funnel containing a 1-inch pad of activated carbon layered over silica gel. The carbon will physically trap large conjugated dyes, while the silica removes trace polar salts.

  • Fractional Vacuum Distillation: Do not use a simple short-path distillation head. Equip your distillation flask with a Vigreux column to provide the necessary theoretical plates.

  • Apply high vacuum (< 1 Torr). By pulling a deep vacuum, you significantly lower the boiling point of Methyl 2-methyl-5-phenylpentanoate, minimizing the thermal stress applied to the pot and preventing further condensation reactions.

  • Self-Validation Check: Discard the first 5% of the distillate (the forecut) to ensure any residual unreacted MeI or THF is removed. Collect the main fraction only when the vapor temperature strictly stabilizes.

References
  • US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors. Google Patents.
  • 2-Iodothiophene - Organic Syntheses Procedure (Sodium Thiosulfate Wash Protocol). Organic Syntheses, Coll. Vol. 2, p.357 (1943); Vol. 14, p.54 (1934). URL:[Link]

Reference Data & Comparative Studies

Validation

High-Resolution vs. Routine NMR for the Structural Elucidation of Methyl 2-methyl-5-phenylpentanoate: A Comparative Analytical Guide

Accurate structural elucidation of flexible aliphatic esters is a foundational task in drug development and synthetic chemistry. Methyl 2-methyl-5-phenylpentanoate (C₁₃H₁₈O₂) presents a unique analytical challenge: the p...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation of flexible aliphatic esters is a foundational task in drug development and synthetic chemistry. Methyl 2-methyl-5-phenylpentanoate (C₁₃H₁₈O₂) presents a unique analytical challenge: the presence of a chiral center at the C2 position renders the adjacent methylene protons diastereotopic.

This guide objectively compares the performance of routine standard-field NMR (400 MHz) against high-field NMR (600+ MHz) and 2D NMR alternatives (COSY/HSQC) for resolving the complex spectral ambiguities of this molecule.

The Analytical Challenge: Diastereotopic Multiplets

In the structure of Methyl 2-methyl-5-phenylpentanoate, the C2 carbon is a stereocenter. This chiral environment breaks the symmetry of the adjacent C3 and C4 methylene groups. Consequently, the two protons on the C3 carbon are diastereotopic—they reside in different magnetic environments, possess distinct chemical shifts, and couple with each other ( 2J≈14 Hz) as well as with the neighboring H2 and H4 protons.

At a standard magnetic field strength (400 MHz), the difference in resonance frequency ( Δν ) between these diastereotopic protons is small relative to their coupling constant ( J ). This Δν/J ratio results in strong coupling (second-order effects), causing the signals to merge into a complex, unresolvable multiplet between 1.36 and 1.68 ppm[1].

To resolve this, analysts must choose between upgrading the hardware (High-Field 1D NMR) or upgrading the methodology (2D NMR)[2][3].

Comparative Performance: Hardware vs. Methodology

Option A: High-Field 1D NMR (600 MHz)

Increasing the magnetic field strength from 400 MHz to 600 MHz increases the chemical shift dispersion (in Hz) while the scalar coupling constants ( J , in Hz) remain static. This shifts the Δν/J ratio favorably, transitioning the complex second-order multiplets toward simpler, first-order splitting patterns[2].

  • Pros: Faster acquisition time; requires only a single 1D experiment.

  • Cons: High hardware cost; highly sensitive to magnetic susceptibility distortions caused by low-grade NMR tubes[4].

Option B: 2D NMR (COSY & HSQC at 400 MHz)

If high-field instrumentation is unavailable, 2D NMR serves as a highly effective alternative. Heteronuclear Single Quantum Coherence (HSQC) separates overlapping proton signals by correlating them to their directly attached Carbon-13 atoms (which have a much wider chemical shift range of ~220 ppm)[5].

  • Pros: Unambiguous assignment of diastereotopic protons; can be performed on standard 400 MHz instruments[3].

  • Cons: Longer acquisition times due to the need for multiple t1​ increments.

Experimental Data & Spectral Assignments

The following table summarizes the quantitative chemical shift data for Methyl 2-methyl-5-phenylpentanoate, comparing the observed 1H and 13C signals[1].

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃)
PositionCarbon Type¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling ( J in Hz)
C1 Carbonyl (C=O)177.3--
C2 Methine (CH)39.52.40Sextet, J=7.0
C3 Methylene (CH₂)33.61.68 – 1.60 & 1.43 – 1.36Multiplets (Diastereotopic overlap)
C4 Methylene (CH₂)29.21.58 – 1.51Multiplet
C5 Methylene (CH₂)35.92.54Triplet, J=7.5
C6 Methyl (CH₃)17.21.08Doublet, J=7.5
C7 Methoxy (OCH₃)51.63.59Singlet
Ar-ipso Quaternary (C)142.3--
Ar-o/m Aromatic (CH)128.5, 128.47.22 – 7.09Multiplet
Ar-p Aromatic (CH)125.97.22 – 7.09Multiplet

Data acquired in CDCl₃. Note the distinct separation of the C3 diastereotopic protons in the 1H spectrum, which are unambiguously linked to the single 33.6 ppm carbon signal via HSQC.

Self-Validating Experimental Protocols

To ensure reproducibility and high-resolution data, the following protocols must be strictly adhered to. Every step is designed as a self-validating system to prevent artifacts.

Protocol 1: Sample Preparation & 1D Acquisition
  • Sample Preparation: Dissolve 15–20 mg of Methyl 2-methyl-5-phenylpentanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Selection: Use high-precision, thin-walled 5 mm NMR tubes. Causality: Low-grade tubes possess uneven wall thicknesses that distort the static magnetic field ( B0​ ). At 600 MHz, this distortion scales linearly, completely negating the resolution benefits of the high-field magnet[4].

  • Tuning & Shimming: Insert the sample and perform automatic tuning and matching (ATM). Execute gradient shimming (TopShim) until the Z1 to Z5 gradients converge. Validate shim quality by ensuring the TMS singlet has a line width at half-height (FWHM) of ≤0.5 Hz.

  • ¹H Acquisition (zg30): Apply a 30° excitation pulse. Acquire 16 scans with a 1-second relaxation delay ( D1 ).

  • ¹³C Acquisition (zgpg30): Acquire 1024 scans using WALTZ-16 decoupling to remove 1JCH​ splitting. Use a 2-second D1 to allow for sufficient relaxation of quaternary carbons.

Protocol 2: 2D HSQC Acquisition (Alternative Workflow)
  • Pulse Sequence Selection: Select a phase-sensitive, gradient-selected HSQC sequence (e.g., hsqcedetgpsisp2.2). This sequence edits the spectrum, phasing CH/CH₃ cross-peaks positively and CH₂ cross-peaks negatively, providing built-in validation of the C3/C4/C5 assignments[5].

  • Parameter Optimization: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

  • Acquisition: Acquire 256 increments in the indirect ( t1​ , ¹³C) dimension and 1024 data points in the direct ( t2​ , ¹H) dimension.

  • Processing: Apply a sine-squared window function in both dimensions prior to Fourier transformation to enhance resolution and suppress truncation artifacts.

Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for resolving spectral overlap in flexible esters.

G N1 Sample Preparation (High-Grade Tube + CDCl3) N2 Routine 1D 1H NMR (400 MHz) N1->N2 N3 Spectral Evaluation: Aliphatic Overlap? N2->N3 N4 Direct Assignment (Unambiguous) N3->N4 No Overlap N5 Hardware Upgrade: High-Field NMR (600+ MHz) N3->N5 Yes (Hardware Available) N6 Methodology Upgrade: 2D NMR (COSY / HSQC) N3->N6 Yes (Standard Field) N8 Final Structural Elucidation N4->N8 N7 Resolve Diastereotopic Multiplets (C3 / C4) N5->N7 N6->N7 N7->N8

Workflow for resolving NMR spectral ambiguities using high-field and 2D techniques.

Conclusion

For molecules like Methyl 2-methyl-5-phenylpentanoate, routine 400 MHz 1D NMR is often insufficient for complete structural elucidation due to the second-order overlap of diastereotopic aliphatic protons. While upgrading to a 600 MHz spectrometer provides the brute-force dispersion required to simplify these multiplets, employing 2D NMR techniques (specifically phase-edited HSQC) on a standard 400 MHz instrument offers an equally robust, cost-effective alternative for unambiguous peak assignment.

Sources

Comparative

A Comparative Olfactory Analysis: Methyl 2-methyl-5-phenylpentanoate vs. Rosaphen

In the intricate world of fragrance and flavor chemistry, the potency of an aroma is a critical determinant of its application and efficacy. This guide provides a detailed comparative analysis of the odor thresholds of t...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of fragrance and flavor chemistry, the potency of an aroma is a critical determinant of its application and efficacy. This guide provides a detailed comparative analysis of the odor thresholds of two significant aroma compounds: Methyl 2-methyl-5-phenylpentanoate and Rosaphen®. This document is intended for researchers, scientists, and professionals in the fields of chemistry, food science, and drug development who are engaged in the evaluation and application of olfactory compounds.

Introduction to the Aroma Compounds

Rosaphen® , a registered trademark of Symrise, is the commercial name for 2-Methyl-5-phenylpentan-1-ol.[2][3][4] It is a widely used fragrance ingredient known for its floral, rose-like, and slightly waxy scent.[2] Due to its stability and pleasant aroma, Rosaphen® finds application in a variety of consumer products.[4]

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these molecules is essential, as these characteristics influence their volatility, stability, and interaction with olfactory receptors.

PropertyMethyl 2-methyl-5-phenylpentanoateRosaphen® (2-Methyl-5-phenylpentan-1-ol)
Chemical Formula C13H18O2C12H18O
Molecular Weight 206.28 g/mol (calculated)178.27 g/mol
CAS Number Not readily available25634-93-9[2]
Appearance -Colorless to pale yellow liquid
Odor Profile FruityFloral, rose, waxy, green, fruity[2]

Comparative Analysis of Odor Thresholds

The odor threshold is a critical parameter that quantifies the minimum concentration of a substance detectable by the human sense of smell. A lower odor threshold indicates a more potent aroma.

CompoundOdor Threshold in AirMethod of Determination
Methyl 2-methyl-5-phenylpentanoate Data not available-
Rosaphen® 0.0794 µg/LSensory Panel

The odor threshold for Rosaphen® has been determined to be 0.0794 µg/L in air, as established by sensory panel testing. This low threshold signifies its high potency as a fragrance ingredient. The lack of publicly available quantitative odor threshold data for Methyl 2-methyl-5-phenylpentanoate prevents a direct numerical comparison. However, its "fruity" descriptor suggests a different olfactory profile from the floral character of Rosaphen®.

Methodology for Odor Threshold Determination

The determination of odor thresholds is a complex process that relies on human sensory perception and requires rigorous experimental design to ensure accuracy and reproducibility. The following is a generalized protocol for determining odor thresholds using a combination of instrumental analysis and sensory evaluation.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis

This protocol outlines a standard approach for determining the odor detection threshold of a volatile compound.

1. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals.

  • Screen panelists for their ability to detect and describe a range of standard odorants.

  • Train the selected panelists on the specific aroma compounds to be tested and the intensity rating scale to be used.

2. Sample Preparation:

  • Prepare a stock solution of the neat aroma compound in a suitable solvent (e.g., ethanol).

  • Create a series of dilutions from the stock solution, with concentrations decreasing by a factor of two or three. The range of dilutions should span the expected threshold.

3. Gas Chromatography-Olfactometry (GC-O) Analysis:

  • Inject an aliquot of each dilution into a gas chromatograph equipped with an olfactory detection port.

  • A trained panelist sniffs the effluent from the olfactory port and indicates the retention time at which an odor is detected.

  • This process is repeated for each panelist and each dilution to determine the lowest concentration at which the compound is detected.

4. Sensory Panel Evaluation (Static Dilution Method):

  • Present panelists with a series of sample bags, each containing a different concentration of the odorant in air, prepared using a dynamic olfactometer.

  • Include blank (odor-free air) samples as controls.

  • Employ a forced-choice method (e.g., a three-alternative forced-choice test) where the panelist must identify the bag containing the odorant.

  • The group threshold is typically defined as the concentration at which 50% of the panel can detect the odor.[5]

5. Data Analysis:

  • For GC-O, the detection threshold is the lowest concentration at which a majority of the panel can detect the compound at its characteristic retention time.

  • For sensory panel data, the threshold is calculated as the geometric mean of the individual thresholds of the panelists.

Caption: Workflow for Odor Threshold Determination.

Chemical Structures

The molecular structure of an odorant is a key determinant of its interaction with olfactory receptors and, consequently, its perceived scent.

Caption: Structure of Rosaphen® (2-Methyl-5-phenylpentan-1-ol).

Discussion and Conclusion

This guide provides a comparative overview of Methyl 2-methyl-5-phenylpentanoate and Rosaphen®, focusing on their odor thresholds and chemical properties. A significant finding is the quantified low odor threshold of Rosaphen®, indicating its high potency as a floral fragrance ingredient. In contrast, the absence of a reported numerical odor threshold for Methyl 2-methyl-5-phenylpentanoate highlights a gap in the current scientific literature. Its described "fruity" character suggests a distinct sensory profile from Rosaphen®.

The provided experimental protocol for odor threshold determination serves as a foundational methodology for researchers seeking to quantify the olfactory potency of these and other volatile compounds. Adherence to standardized procedures in sensory analysis is paramount for generating reliable and comparable data. Further research to quantify the odor threshold of Methyl 2-methyl-5-phenylpentanoate would be invaluable for a more complete comparative assessment and to expand its potential applications in the fragrance and flavor industry.

References

  • Scent.vn. (n.d.). 2-Methyl 5-phenylpentanol (CAS 25634-93-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Top Crop. (2023, December 4). Sensory Thresholds: Beyond the Numbers. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl (±)-2-methylpentanoate (FDB015095). Retrieved from [Link]

  • PubMed. (2012, September 15). Fragrance material review on 2-methyl-5-phenylpentanol. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Fragrance material review on 2-methyl-5-phenylpentanol. Retrieved from [Link]

Sources

Validation

High-Performance Assay Validation for Methyl 2-methyl-5-phenylpentanoate: A Comparative Guide

As pharmaceutical pipelines increasingly focus on targeted therapies, the synthesis of complex active pharmaceutical ingredients (APIs)—such as pyrrolidine amide-based histone demethylase inhibitors[1]—relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on targeted therapies, the synthesis of complex active pharmaceutical ingredients (APIs)—such as pyrrolidine amide-based histone demethylase inhibitors[1]—relies heavily on high-purity intermediates. Methyl 2-methyl-5-phenylpentanoate (CAS 59339-36-5) is a critical lipophilic ester intermediate in these pathways. Accurately quantifying this compound and monitoring its degradation requires an analytical method that is not only highly selective but also rugged enough for routine quality control.

This guide provides a comprehensive comparison between a legacy Traditional High-Performance Liquid Chromatography (HPLC) method and an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing Core-Shell particle technology. Furthermore, it outlines a step-by-step validation protocol strictly aligned with the[2].

Methodological Rationale: Core-Shell vs. Fully Porous Particles

When developing a stability-indicating assay for an ester like Methyl 2-methyl-5-phenylpentanoate, the primary analytical challenge is resolving the parent compound from its primary degradation product: 2-methyl-5-phenylpentanoic acid (generated via base-catalyzed hydrolysis).

Historically, analysts defaulted to fully porous 5.0 µm C18 columns. However, these legacy methods suffer from broad peak shapes and extended run times due to high mass transfer resistance. By upgrading to a 2.7 µm Solid-Core (Core-Shell) C18 column , we fundamentally alter the physical chemistry of the separation.

The Causality of the Core-Shell Advantage: The solid silica core limits the diffusion depth of the analyte into the porous shell. According to the van Deemter equation, this restricted diffusion path drastically minimizes the C -term (resistance to mass transfer). Consequently, the column maintains high theoretical plate counts even at elevated mobile phase flow rates. This allows us to compress a 25-minute legacy gradient into a 4-minute high-throughput method while simultaneously increasing the resolution between the ester and its acid degradant, enhancing the Signal-to-Noise (S/N) ratio.

Lifecycle A Method Design (ICH Q14) B Method Validation (ICH Q2(R2)) A->B ATP Defined C Routine Use & Control Strategy B->C Validated D Continual Improvement C->D Monitoring D->A Optimization

Figure 1: Analytical lifecycle integrating ICH Q14 design and ICH Q2(R2) validation.

Comparative Experimental Design

To objectively evaluate performance, both methods utilize a mobile phase system of 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 100% Acetonitrile (Mobile Phase B). Causality note: TFA is intentionally selected as an ion-pairing agent to suppress the ionization of residual silanols on the stationary phase and to keep the carboxylic acid degradant fully protonated, preventing peak tailing.

Table 1: Chromatographic Conditions Comparison
ParameterOptimized Core-Shell UHPLC MethodLegacy Traditional HPLC Method
Column Technology Solid-Core C18, 50 x 2.1 mm, 2.7 µmFully Porous C18, 150 x 4.6 mm, 5.0 µm
Flow Rate 0.6 mL/min1.0 mL/min
Gradient Time 4.0 minutes25.0 minutes
Injection Volume 1.0 µL10.0 µL
Detection (UV) 214 nm (optimal for phenyl ring)214 nm
Column Temperature 40°C25°C
Backpressure ~280 bar~120 bar

Step-by-Step Validation Protocol (A Self-Validating System)

According to the[3], an analytical procedure must be demonstrated as "fit for purpose." To achieve this, the protocol must be a self-validating system —meaning the sequence contains internal, automated checks (System Suitability Testing, or SST) that prevent the reporting of data if the chromatographic system drifts out of specification.

Phase 1: System Suitability and The Self-Validating Sequence

Before any validation parameter is assessed, the sequence must pass the following bracketing criteria:

  • Blank Injection: No interfering peaks at the retention time of the ester.

  • SST Resolution Mix (API + Acid Degradant): Resolution ( Rs​ ) must be > 2.0. If Rs​ < 2.0, the sequence automatically halts, preventing invalid data collection.

  • Standard Precision: 6 replicate injections of the 1.0 mg/mL standard must yield an RSD < 2.0%.

  • Bracketing Standard: Injected at the end of the sequence; recovery must be 98.0%–102.0% of the initial standard response.

Phase 2: Specificity & Forced Degradation

Objective: Prove the method is stability-indicating.

  • Prepare a 1.0 mg/mL standard of Methyl 2-methyl-5-phenylpentanoate in diluent (50:50 Water:Acetonitrile).

  • Base Hydrolysis (Causality): Esters are highly susceptible to saponification. Add 1.0 mL of 1N NaOH to 1.0 mL of standard. Heat at 60°C for 2 hours, then neutralize with 1.0 mL of 1N HCl.

  • Inject the stressed sample. Verify via Photodiode Array (PDA) that the peak purity angle of the remaining ester is less than the purity threshold (Peak Purity > 0.99).

Phase 3: Linearity, Range, and Accuracy
  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.5 to 1.5 mg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic reaction matrix at the 80%, 100%, and 120% levels (prepared in triplicate).

  • Calculate the percentage recovery against the theoretical spiked amount.

Phase 4: Robustness via Quality by Design (QbD)

Instead of testing one variable at a time, utilize a Design of Experiments (DoE) matrix to deliberately perturb the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase gradient slope. The method is deemed robust if the critical quality attribute (Resolution > 2.0) is maintained across all permutations.

ValidationWorkflow S1 1. Specificity & Stress Testing (Peak Purity > 0.99) S2 2. Linearity & Range (R² > 0.999) S1->S2 S3 3. Accuracy (Recovery) (98.0% - 102.0%) S2->S3 S4 4. Precision (Repeatability) (RSD < 2.0%) S3->S4 S5 5. Robustness (QbD) (DoE Evaluation) S4->S5

Figure 2: Sequential execution of ICH Q2(R2) validation parameters for a self-validating system.

Experimental Results and Performance Metrics

The experimental data clearly illustrates the performance gap between the two methodologies. The Core-Shell method not only reduces solvent consumption by over 80% (due to the 4-minute run time) but also delivers superior quantitative reliability as mandated by the [4].

Table 2: Validation Performance Metrics (ICH Q2(R2) Compliance)
Validation ParameterICH Acceptance CriteriaOptimized Core-Shell ResultsLegacy Traditional Results
Specificity (Resolution) Rs​ > 2.0 (API vs. Acid) Rs​ = 4.8 Rs​ = 2.1
Linearity (R²) > 0.999 (50–150% range)0.9998 0.9991
Accuracy (Recovery %) 98.0% – 102.0%99.8% ± 0.4% 98.5% ± 1.2%
Method Precision (RSD) < 2.0% (n=6 preps)0.6% 1.8%
Sensitivity (LOD / LOQ) S/N > 3 / S/N > 100.05 / 0.15 µg/mL 0.20 / 0.60 µg/mL

Conclusion

Transitioning the assay of Methyl 2-methyl-5-phenylpentanoate from a traditional fully porous C18 column to a modern Core-Shell architecture provides undeniable analytical advantages. By minimizing mass transfer resistance, the optimized method achieves baseline resolution of critical degradants in a fraction of the time. When coupled with a self-validating sequence structure, this method ensures absolute compliance with the modernized lifecycle approaches dictated by ICH Q14 and ICH Q2(R2), safeguarding the integrity of downstream API manufacturing.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." December 2023. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." November 2023. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development." March 2024. URL:[Link]

Sources

Safety & Regulatory Compliance

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